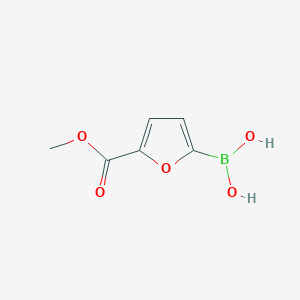

(5-(Methoxycarbonyl)furan-2-YL)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-methoxycarbonylfuran-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO5/c1-11-6(8)4-2-3-5(12-4)7(9)10/h2-3,9-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQQERRFTSQHHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(O1)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50478957 | |

| Record name | [5-(Methoxycarbonyl)furan-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876189-20-7 | |

| Record name | 2-Furancarboxylic acid, 5-borono-, 2-methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=876189-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Methoxycarbonyl)furan-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50478957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (5-(Methoxycarbonyl)furan-2-YL)boronic acid for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of (5-(Methoxycarbonyl)furan-2-YL)boronic acid, a versatile building block in modern organic synthesis. The information is curated to support its application in pharmaceutical research and drug development, with a focus on practical, data-driven insights.

Core Chemical Properties

This compound, with the CAS number 876189-20-7, is a furan-based organoboron compound.[1][2][3] Its structure, featuring both a boronic acid moiety and a methoxycarbonyl group, makes it a valuable reagent, particularly in cross-coupling reactions for the formation of carbon-carbon bonds. The presence of the methoxycarbonyl group can influence the compound's reactivity and solubility.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of the listed data are predicted values due to the limited availability of experimentally determined figures in published literature.

| Property | Value | Source |

| Molecular Formula | C₆H₇BO₅ | PubChem[1][3] |

| Molecular Weight | 169.93 g/mol | PubChem[1][3] |

| CAS Number | 876189-20-7 | AOBChem[2], PubChem[1][3] |

| Appearance | Off-white to white solid | Commercially available |

| Predicted Boiling Point | 359.3 ± 52.0 °C | ChemicalBook |

| Predicted Density | 1.35 ± 0.1 g/cm³ | ChemicalBook |

| Predicted pKa | 7.46 ± 0.53 | ChemicalBook |

| Solubility | Furan-based boronic acids generally exhibit good solubility in polar organic solvents such as methanol, ethanol, THF, and DMF. Phenylboronic acid, a related compound, shows high solubility in ethers and ketones.[4][5] | General knowledge on boronic acids |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the furan ring protons, the methoxy group protons, and the hydroxyl protons of the boronic acid group. The furan protons would appear in the aromatic region, with their coupling pattern revealing their relative positions. The methoxy protons would be a sharp singlet, and the boronic acid protons would likely be a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the carbons of the furan ring, and the methyl carbon of the methoxy group. The carbon attached to the boron atom would also be observable, though its signal might be broadened due to quadrupolar relaxation of the boron nucleus.

Synthesis and Reactivity

This compound is primarily utilized as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a powerful tool for the formation of biaryl and heteroaryl structures, which are common motifs in biologically active molecules.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction involving a furan-based boronic acid. This protocol is based on established methods and should be adapted and optimized for specific substrates and scales.

Reaction: Synthesis of Methyl 5-(Aryl)furan-2-carboxylate

Materials:

-

This compound (1.2 equiv)

-

Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (3 mol%)

-

Base (e.g., Potassium Carbonate, K₂CO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane and Water (4:1 v/v)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask or Schlenk tube, add this compound, the aryl halide, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the palladium catalyst to the flask under a positive pressure of the inert gas.

-

Add the degassed solvent mixture (1,4-dioxane and water) via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired methyl 5-(aryl)furan-2-carboxylate.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage:

Store in a tightly sealed container in a cool, dry place away from incompatible materials. For long-term storage, keeping the compound under an inert atmosphere is recommended to prevent degradation.

Applications in Drug Discovery and Development

The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Boronic acids themselves have also gained prominence as pharmacophores, with several boronic acid-containing drugs approved for clinical use. The combination of these two features in this compound makes it an attractive starting material for the synthesis of novel therapeutic agents. Its utility in Suzuki-Miyaura coupling allows for the efficient construction of compound libraries for screening against various biological targets.

Logical Relationships in Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established mechanism in organometallic chemistry. The following diagram illustrates the key steps involved.

References

An In-depth Technical Guide to (5-(Methoxycarbonyl)furan-2-YL)boronic acid (CAS 876189-20-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-(Methoxycarbonyl)furan-2-YL)boronic acid, a key building block in modern organic synthesis and drug discovery. This document outlines its physicochemical properties, synthesis, purification, and applications, with a focus on its role in the development of novel therapeutic agents.

Core Compound Data

This compound is a furan-based organoboron compound recognized for its utility in palladium-catalyzed cross-coupling reactions. Its structure incorporates a furan ring, a methoxycarbonyl group, and a boronic acid moiety, making it a versatile reagent for the construction of complex molecular architectures.

| Property | Value | Source |

| CAS Number | 876189-20-7 | [1] |

| Molecular Formula | C₆H₇BO₅ | [1] |

| Molecular Weight | 169.93 g/mol | [1] |

| IUPAC Name | (5-methoxycarbonylfuran-2-yl)boronic acid | [2] |

| Predicted Boiling Point | 359.275°C at 760 mmHg | [] |

| Predicted Density | 1.356 g/cm³ | [] |

| Appearance | Gray to dark gray solid | [4] |

| Storage Conditions | Store in a dark place, under an inert atmosphere, preferably in a freezer at -20°C.[1][4] |

Synthesis and Purification

General Synthesis Workflow

A plausible synthetic route, adapted from established procedures for analogous compounds, is outlined below. This workflow represents a general approach and may require optimization for this specific target molecule.

Purification

Purification of boronic acids can be challenging due to their tendency to form trimeric anhydrides (boroxines) upon dehydration. Recrystallization is a common and effective method for the purification of arylboronic acids.

General Recrystallization Protocol:

-

Solvent Selection: The choice of solvent is critical. For boronic acids, polar solvents or solvent mixtures are often employed. Common choices include water, ethanol, or mixtures such as hexane/ethyl acetate or hexane/acetone.[5] The ideal solvent should dissolve the compound sparingly at room temperature but readily at elevated temperatures.

-

Dissolution: The crude boronic acid is dissolved in a minimal amount of the chosen hot solvent to form a saturated solution.

-

Cooling: The solution is allowed to cool slowly to room temperature, and then often further cooled in an ice bath to promote crystallization.

-

Isolation: The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.[6]

Applications in Organic Synthesis

This compound is a valuable building block in organic synthesis, primarily utilized in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is a cornerstone of modern medicinal chemistry for the construction of biaryl and heteroaryl structures, which are prevalent in many biologically active molecules.[7]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organohalide or triflate.

General Experimental Protocol for Suzuki-Miyaura Coupling:

This protocol is a general guideline and may require optimization for specific substrates.

-

Reaction Setup: In a reaction vessel, combine the aryl or heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and an aqueous solution of the base.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: Heat the reaction mixture to the desired temperature (typically between 80-120°C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, and perform an aqueous workup. Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Biological and Medicinal Significance

While this compound itself is primarily a synthetic intermediate, the furan and boronic acid motifs are present in numerous biologically active compounds. Furan derivatives exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[8][9] Boronic acids are also a well-established class of pharmacophores, with bortezomib being a notable example of a boronic acid-containing drug used in cancer therapy.[7]

A study by a research group has utilized this compound in the synthesis of novel naphthoquinone-furan-2-cyanoacryloyl hybrids.[10] One of the synthesized compounds, 5c , demonstrated potent anti-proliferative activity against HeLa cancer cells with an IC₅₀ value of 3.10 ± 0.02 μM.[10] The study suggests that the anticancer effect of this compound is, at least in part, mediated by the induction of apoptosis, which is triggered by the generation and accumulation of reactive oxygen species (ROS).[10]

Potential Signaling Pathway Involvement

The induction of apoptosis via ROS generation is a complex process involving multiple signaling pathways. A simplified representation of this process is depicted below.

This technical guide serves as a foundational resource for researchers and professionals engaged in drug discovery and development. The versatility of this compound as a synthetic building block, coupled with the established biological significance of the furan and boronic acid moieties, underscores its potential in the creation of novel and effective therapeutic agents. Further investigation into the synthesis and biological applications of derivatives of this compound is warranted.

References

- 1. usbio.net [usbio.net]

- 2. This compound | C6H7BO5 | CID 12163655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 5-(METHOXYCARBONYL)FURAN-2-BORONICACID | 876189-20-7 [chemicalbook.com]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. US7045640B2 - Method of producing 5-formyl-2-furylboronic acid - Google Patents [patents.google.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacological activity of furan derivatives [wisdomlib.org]

- 9. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 10. SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (5-(Methoxycarbonyl)furan-2-YL)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (5-(methoxycarbonyl)furan-2-yl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis. This document details a proposed synthetic pathway, experimental protocols, and the instrumental role of this compound in the development of novel therapeutics, particularly through its application in Suzuki-Miyaura cross-coupling reactions.

Introduction

This compound, with the CAS number 876189-20-7, is a furan-based boronic acid derivative. Its structure, featuring both a methoxycarbonyl group and a boronic acid moiety on the furan ring, makes it a versatile reagent for introducing the 5-(methoxycarbonyl)furan-2-yl unit into more complex molecules. This is particularly relevant in drug discovery, where furan rings are common scaffolds and boronic acids are key intermediates for carbon-carbon bond formation. The primary application of this compound lies in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful tool for the synthesis of biaryl and heteroaryl compounds.

Proposed Synthesis Pathway

The most plausible and widely applicable method for the synthesis of this compound is through a lithiation-borylation reaction sequence starting from commercially available methyl furan-2-carboxylate. This method involves the selective deprotonation of the furan ring at the 5-position, followed by quenching with a borate ester and subsequent hydrolysis to yield the desired boronic acid.

The proposed two-step synthesis is outlined below:

-

Lithiation and Borylation: Methyl furan-2-carboxylate is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to achieve regioselective lithiation at the C5 position. The resulting lithiated intermediate is then reacted in situ with a trialkyl borate, typically triisopropyl borate, to form a boronate ester.

-

Hydrolysis: The boronate ester is then hydrolyzed under acidic conditions to afford the final product, this compound.

Experimental Protocols

The following are detailed, proposed experimental protocols for the synthesis of this compound.

Step 1: Synthesis of Methyl 5-(triisopropoxyboraneyl)furan-2-carboxylate

Materials:

-

Methyl furan-2-carboxylate

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C in a dry ice/acetone bath.

-

Add freshly distilled diisopropylamine to the THF.

-

Slowly add n-butyllithium (n-BuLi) solution dropwise to the stirred solution, maintaining the temperature below -70 °C. Stir the resulting mixture for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

-

In a separate flame-dried flask, dissolve methyl furan-2-carboxylate in anhydrous THF.

-

Add the solution of methyl furan-2-carboxylate dropwise to the LDA solution at -78 °C. Stir the reaction mixture for 2 hours at this temperature.

-

Slowly add triisopropyl borate to the reaction mixture, ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronate ester. This intermediate is often used in the next step without further purification.

Step 2: Hydrolysis to this compound

Materials:

-

Crude methyl 5-(triisopropoxyboraneyl)furan-2-carboxylate

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the crude boronate ester from Step 1 in diethyl ether.

-

Add 1 M hydrochloric acid and stir the mixture vigorously at room temperature for 4-6 hours.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to yield this compound as a solid.

Data Presentation

The following tables summarize hypothetical quantitative data for the proposed synthesis. These values are based on typical yields for similar reactions and expected spectroscopic data.

Table 1: Reaction Conditions and Yields

| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Methyl furan-2-carboxylate | LDA, Triisopropyl borate | THF | -78 to RT | 14 | Methyl 5-(triisopropoxyboraneyl)furan-2-carboxylate | 75-85 (crude) |

| 2 | Methyl 5-(triisopropoxyboraneyl)furan-2-carboxylate | 1 M HCl | Diethyl ether | RT | 4-6 | This compound | 80-90 (after purification) |

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₆H₇BO₅ |

| Molecular Weight | 169.93 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 7.25 (d, J=3.6 Hz, 1H), 7.10 (d, J=3.6 Hz, 1H), 3.85 (s, 3H), 8.50 (s, 2H, B(OH)₂) |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 158.5, 150.2, 122.1, 118.9, 52.3 |

| Mass Spectrometry (ESI) | m/z 170.04 [M+H]⁺ |

Mandatory Visualizations

The following diagrams illustrate the synthesis pathway and a general experimental workflow.

In-Depth Technical Guide: Molecular Weight of (5-(Methoxycarbonyl)furan-2-YL)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed breakdown of the molecular weight for the compound (5-(Methoxycarbonyl)furan-2-YL)boronic acid, a crucial parameter for a wide range of applications in research and development, including stoichiometry in chemical reactions, preparation of solutions with specific molarity, and in the characterization of novel compounds.

Molecular Structure and Formula

This compound is an organic compound featuring a furan ring substituted with a methoxycarbonyl group and a boronic acid functional group. The established molecular formula for this compound is C₆H₇BO₅.[1][2][3]

Calculation of Molecular Weight

The molecular weight is determined by the sum of the atomic weights of all constituent atoms in the molecule. The calculation is based on the standard atomic weights of carbon, hydrogen, boron, and oxygen.

The standard atomic weight of carbon is approximately 12.011 atomic mass units (amu).[4][5][6] For hydrogen, the standard atomic weight is approximately 1.008 amu.[7][8][9] The standard atomic weight of boron is approximately 10.81 amu.[10][11][12] Lastly, the standard atomic weight of oxygen is approximately 15.999 amu.[13][14][15]

The molecular weight of C₆H₇BO₅ is calculated as follows:

(6 × 12.011) + (7 × 1.008) + (1 × 10.81) + (5 × 15.999) = 72.066 + 7.056 + 10.81 + 79.995 = 169.927 g/mol

Data Presentation: Atomic Composition and Molecular Weight

For clarity and ease of comparison, the quantitative data used in the molecular weight calculation is summarized in the table below.

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 7 | 1.008 | 7.056 |

| Boron | B | 1 | 10.81 | 10.81 |

| Oxygen | O | 5 | 15.999 | 79.995 |

| Total | 169.927 |

Experimental Protocols

The determination of the molecular weight of a pure chemical compound like this compound is a theoretical calculation based on its molecular formula and the standard atomic weights of its constituent elements. Experimental verification of the molecular weight can be achieved through techniques such as mass spectrometry. A detailed protocol for this would involve:

-

Sample Preparation: Dissolving a precise amount of the compound in a suitable volatile solvent.

-

Instrument Calibration: Calibrating the mass spectrometer with a known standard to ensure accuracy.

-

Sample Introduction: Introducing the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system like HPLC or GC.

-

Ionization: Utilizing an appropriate ionization technique (e.g., Electrospray Ionization - ESI) to generate charged molecules.

-

Mass Analysis: Separating the ions based on their mass-to-charge ratio (m/z).

-

Data Analysis: Identifying the molecular ion peak to confirm the molecular weight.

Logical Workflow for Molecular Weight Determination

The logical process for determining the molecular weight of a chemical compound is outlined in the diagram below.

Caption: Workflow for calculating the molecular weight of a chemical compound.

References

- 1. aobchem.com [aobchem.com]

- 2. This compound | 876189-20-7 [sigmaaldrich.com]

- 3. This compound | C6H7BO5 | CID 12163655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. byjus.com [byjus.com]

- 6. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]

- 7. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 8. quora.com [quora.com]

- 9. Hydrogen - Wikipedia [en.wikipedia.org]

- 10. Atomic Weight of Boron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 11. Boron - Wikipedia [en.wikipedia.org]

- 12. Boron - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 13. fiveable.me [fiveable.me]

- 14. princeton.edu [princeton.edu]

- 15. Oxygen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stability of Furan-2-Boronic Acids Under Air

For Researchers, Scientists, and Drug Development Professionals

Furan-2-boronic acid is a valuable reagent in modern organic synthesis, primarily utilized as a coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to introduce the furan-2-yl moiety into complex molecules. This five-membered heteroaromatic ring is a common scaffold in pharmaceuticals, agrochemicals, and materials science. However, the practical application of furan-2-boronic acid is often hampered by its inherent instability under ambient atmospheric conditions. This guide provides a comprehensive overview of the stability challenges, degradation pathways, and mitigation strategies pertinent to the handling, storage, and use of furan-2-boronic acid.

The Challenge of Instability

Heteroaromatic boronic acids, particularly those with the boronic acid group adjacent to a heteroatom like in furan-2-boronic acid, are notoriously susceptible to degradation.[1][2][3] Furan-2-boronic acid is frequently cited as one of the more unstable examples within this class.[1] Exposure to air, even for short periods on the lab bench, can lead to significant decomposition, complicating reaction stoichiometry, reducing yields, and compromising the purity of synthetic products.[2][3][4] Multiple sources explicitly label the compound as "air sensitive".[5][6]

Mechanisms of Degradation

The decomposition of furan-2-boronic acid in the presence of air is primarily attributed to two chemical processes: protodeboronation and oxidation. A third process, dehydration, leads to the formation of anhydrides.

-

Protodeboronation: This is the most significant degradation pathway for many heteroaryl boronic acids.[2][3][7] The reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, converting furan-2-boronic acid into furan. This process is often facilitated by moisture present in the atmosphere.

-

Oxidation: The carbon-boron bond can also be susceptible to oxidation, especially in the presence of atmospheric oxygen. This can lead to the formation of various oxidized byproducts and potentially radical species, further complicating the product mixture.[2][3][8]

-

Dehydration (Anhydride Formation): Like other boronic acids, furan-2-boronic acid can undergo intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine.[8] This process is reversible upon the addition of water. Commercial samples of furan-2-boronic acid often contain varying amounts of this corresponding anhydride.

Caption: Primary degradation pathways for furan-2-boronic acid upon exposure to air.

Quantitative Stability Data

While the instability of furan-2-boronic acid is widely acknowledged, quantitative data is less common. However, studies focusing on the development of stable boronic acid surrogates provide crucial insights. The following table summarizes key findings on the decomposition of furan-2-boronic acid when stored unprotected on the benchtop.

| Compound | Storage Conditions | Duration | Remaining Purity | Analytical Method | Reference |

| Furan-2-boronic acid | On benchtop, under air | 15 days | "Very little of the original material remains" | ¹H NMR | [2][3] |

| Furan-2-boronic acid | Open vial, room temp. (avg. 24°C, 65% humidity) | < 7 days | Completely decomposed | NMR Analysis | [4] |

Mitigation and Stabilization Strategies

Given its inherent instability, several strategies are essential for the successful use of furan-2-boronic acid. These range from strict handling protocols to chemical modification.

To minimize degradation, furan-2-boronic acid should be stored under controlled conditions. Manufacturer safety data sheets (SDS) and product information consistently recommend:

-

Temperature: Store in a cool place, with refrigeration (2-8°C) or freezing (under -20°C) being common recommendations.[5][9]

-

Atmosphere: Keep the container tightly sealed to minimize contact with air and moisture.[10][11] Storing under an inert atmosphere (e.g., argon or nitrogen) is best practice.

-

Incompatibilities: Store away from strong oxidizing agents.[6][11]

The most robust solution to the instability problem is the conversion of the boronic acid into a more stable derivative that can be easily stored and handled in air, and then used to generate the active boronic acid in situ for a reaction.

-

MIDA Boronates: Conversion to an N-methyliminodiacetic acid (MIDA) boronate ester dramatically increases stability. Furan-2-yl MIDA boronate is indefinitely air-stable, showing no detectable decomposition by ¹H NMR after more than 60 days on the benchtop under air.[2] These derivatives undergo slow-release hydrolysis under specific basic conditions (e.g., K₃PO₄ in aqueous dioxane), liberating the unstable boronic acid directly in the reaction mixture where it can be consumed by the catalyst.[2]

-

DABO Boronates: Complexation with bis(diethanolamine) (DABO) is another effective stabilization method. 2-Furyl DABO boronate showed no decomposition after 72 days of storage in an open vial at room temperature.[4] These complexes can also be used directly in cross-coupling reactions.

-

Pinacol Esters and Trifluoroborate Salts: Other common, more stable surrogates include pinacol esters and potassium trifluoroborate salts.[3][12] These derivatives generally exhibit greater benchtop stability compared to the free boronic acid.

Caption: Logic of using stable derivatives to bypass the instability of furan-2-boronic acid.

Experimental Protocols

The following protocols provide standardized methods for assessing the stability of furan-2-boronic acid and its derivatives.

This method, adapted from procedures used to demonstrate the stability of MIDA and DABO boronates, allows for the quantitative monitoring of decomposition over time.[2][4]

-

Sample Preparation:

-

Place approximately 50-100 mg of furan-2-boronic acid into a pre-weighed 4 mL glass vial.

-

Leave the vial uncapped or loosely capped on a laboratory bench, exposed to the ambient atmosphere. Record the average temperature and humidity if possible.

-

-

Internal Standard Preparation:

-

Prepare a stock solution of a stable internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate) of known concentration in a suitable deuterated solvent (e.g., DMSO-d₆). The standard should have a resonance peak in a clear region of the ¹H NMR spectrum.

-

-

Time-Point Analysis (e.g., T=0, 1, 3, 7, 15 days):

-

At each time point, accurately weigh out a small sample (approx. 5-10 mg) of the degrading furan-2-boronic acid from the vial.

-

Dissolve the sample in a precise volume (e.g., 0.6 mL) of the internal standard stock solution in an NMR tube.

-

Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficient for full relaxation of all relevant protons (typically 5 times the longest T₁ value).

-

-

Data Analysis:

-

Identify a characteristic, well-resolved peak for furan-2-boronic acid (e.g., the proton at the 5-position, ~7.8 ppm in DMSO-d₆).[5]

-

Calculate the molar ratio of furan-2-boronic acid to the internal standard by comparing the integration of their respective peaks.

-

Normalize the ratio at each time point to the initial T=0 ratio to determine the percentage of remaining furan-2-boronic acid.

-

Caption: Experimental workflow for the ¹H NMR-based air stability study.

HPLC is a powerful tool for assessing purity and can be used to track the appearance of degradation products.

-

Instrumentation:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Sample Preparation:

-

Prepare a stock solution of the furan-2-boronic acid sample at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute as necessary with the mobile phase to fall within the linear range of the detector.

-

-

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start with 5-10% B, ramp to 95% B over 10-15 minutes, hold, and re-equilibrate.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30-40 °C

-

Detection Wavelength: Monitor at multiple wavelengths, e.g., 254 nm and 220 nm, as degradation products may have different chromophores.[13]

-

-

Data Analysis:

-

Integrate the peak corresponding to furan-2-boronic acid.

-

Calculate the purity by the area percent method. The appearance of new peaks over time indicates degradation.

-

Conclusion

The utility of furan-2-boronic acid in synthetic chemistry is undisputed, but its pronounced instability in air presents a significant practical challenge. Degradation via protodeboronation and oxidation can occur within days on the benchtop. This guide underscores that successful application requires either stringent anaerobic and anhydrous storage and handling conditions or, more reliably, the use of air-stable chemical surrogates. Derivatives such as MIDA boronates, DABO boronates, and pinacol esters offer robust, shelf-stable alternatives that can generate the reactive boronic acid in situ. For professionals in drug development and research, adopting these stabilization strategies is key to achieving reproducible, high-yielding synthetic outcomes involving the furan-2-yl moiety.

References

- 1. A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02543A [pubs.rsc.org]

- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Furanboronic acid | 13331-23-2 [chemicalbook.com]

- 6. fishersci.no [fishersci.no]

- 7. Protodeboronation - Wikipedia [en.wikipedia.org]

- 8. Boronic acid - Wikipedia [en.wikipedia.org]

- 9. 13331-23-2|Furan-2-ylboronic acid|BLD Pharm [bldpharm.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.at [fishersci.at]

- 12. Furan-2-boronic acid pinacol ester, 96% | Fisher Scientific [fishersci.ca]

- 13. trepo.tuni.fi [trepo.tuni.fi]

An In-depth Technical Guide to (5-(Methoxycarbonyl)furan-2-YL)boronic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural information, synthesis, and key applications of (5-(Methoxycarbonyl)furan-2-YL)boronic acid, a valuable building block in medicinal chemistry and organic synthesis.

Core Structural and Physical Properties

This compound is a furan derivative containing both a methoxycarbonyl group and a boronic acid functionality. These features make it a versatile reagent, particularly in cross-coupling reactions.[1]

| Property | Value | Source |

| Chemical Formula | C6H7BO5 | [2][] |

| Molecular Weight | 169.93 g/mol | [4] |

| CAS Number | 876189-20-7 | [2] |

| Predicted Boiling Point | 359.275 °C at 760 mmHg | [] |

| Predicted Density | 1.356 g/cm³ | [] |

| Physical Appearance | Not available | |

| Solubility | Not available |

Synthesis and Characterization

A plausible synthetic route would be the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of a halide with a diboron reagent.

General Experimental Protocol for Miyaura Borylation (Hypothetical for this compound):

-

Reaction Setup: A dry reaction flask is charged with methyl 5-bromofuran-2-carboxylate, a palladium catalyst (e.g., Pd(dppf)Cl2), a diboron reagent (e.g., bis(pinacolato)diboron), and a base (e.g., potassium acetate) in an anhydrous aprotic solvent (e.g., dioxane or THF).

-

Inert Atmosphere: The flask is purged with an inert gas (e.g., argon or nitrogen) to remove oxygen.

-

Reaction: The mixture is heated to a specified temperature (typically 80-100 °C) and stirred for several hours until the starting material is consumed, as monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous work-up to hydrolyze the boronate ester to the boronic acid.

-

Purification: The crude boronic acid is purified by a suitable method, such as recrystallization or column chromatography, to yield the final product.

Detailed experimental characterization data for this compound, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, are not explicitly available in the public domain. Researchers are advised to perform full characterization upon synthesis.

Applications in Drug Discovery and Organic Synthesis

This compound serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.

Synthesis of Naphthoquinone-Furan-2-Cyanoacryloyl Hybrids with Antitumor Activity

A significant application of this boronic acid is in the synthesis of novel naphthoquinone-furan-2-cyanoacryloyl hybrids, which have demonstrated promising antitumor activity. The synthesis involves a Suzuki-Miyaura cross-coupling reaction between this compound and a halogenated naphthoquinone derivative.

Experimental Protocol for Suzuki-Miyaura Coupling:

The following is a general protocol for the Suzuki-Miyaura coupling reaction, which would be adapted for the specific substrates:

-

Reaction Setup: In a reaction vessel, combine the aryl halide (e.g., 2-bromo-1,4-dimethoxynaphthalene), this compound (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst system), and a suitable base (e.g., K2CO3, Cs2CO3, or K3PO4).

-

Solvent: Add a degassed solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water.

-

Inert Atmosphere: Purge the reaction vessel with an inert gas (argon or nitrogen) and maintain a positive pressure throughout the reaction.

-

Heating: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Logical Workflow for the Synthesis of Antitumor Agents:

Caption: Synthetic pathway from this compound to antitumor agents.

Mechanism of Action of Naphthoquinone-Furan Hybrids

Derivatives synthesized from this compound have been shown to exhibit their antitumor effects by targeting specific signaling pathways within cancer cells. One of the key mechanisms identified is the inhibition of the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway. STAT3 is a protein that, when constitutively activated, promotes tumor cell proliferation, survival, and angiogenesis. By inhibiting this pathway, these hybrid molecules can effectively suppress tumor growth.

Signaling Pathway Diagram:

Caption: Inhibition of the STAT3 signaling pathway by naphthoquinone-furan hybrids.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in the development of novel pharmaceuticals. Its application in the synthesis of potent antitumor agents that target the STAT3 signaling pathway highlights its importance in medicinal chemistry. Further research into the synthesis and characterization of this compound is warranted to fully explore its potential in various chemical and biological applications.

References

Spectroscopic and Physicochemical Profile of (5-(Methoxycarbonyl)furan-2-YL)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and physicochemical properties of (5-(Methoxycarbonyl)furan-2-YL)boronic acid, a key building block in medicinal chemistry and materials science. This document collates available data to facilitate its application in research and development.

Chemical Identity and Physical Properties

This compound, with the CAS number 876189-20-7, is a furan derivative featuring both a boronic acid and a methoxycarbonyl group.[1][2] These functional groups impart unique reactivity, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions.[3]

| Property | Value | Source |

| IUPAC Name | (5-methoxycarbonylfuran-2-yl)boronic acid | PubChem[1] |

| Molecular Formula | C₆H₇BO₅ | PubChem[1] |

| Molecular Weight | 169.93 g/mol | PubChem[1] |

| CAS Number | 876189-20-7 | PubChem[1][2] |

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the furan ring protons and the methyl ester protons. The chemical shifts are influenced by the electron-withdrawing nature of the methoxycarbonyl and boronic acid groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | d | 1H | Furan CH (position 3 or 4) |

| ~6.8-7.0 | d | 1H | Furan CH (position 3 or 4) |

| ~3.8-3.9 | s | 3H | -OCH₃ |

| ~8.0-9.0 | br s | 2H | B(OH )₂ |

Note: Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or CDCl₃. The boronic acid protons are often broad and may exchange with residual water in the solvent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | C =O (ester) |

| ~150-155 | Furan C -B |

| ~145-150 | Furan C -COOCH₃ |

| ~120-125 | Furan C H |

| ~115-120 | Furan C H |

| ~52-53 | -OC H₃ |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 170.0386 | [M]⁺ (Exact Mass)[1] |

| 152 | [M - H₂O]⁺ |

| 111 | [M - B(OH)₂ - H]⁺ |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3500-3200 | Broad | O-H stretch (boronic acid) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2960-2850 | Medium | C-H stretch (methyl) |

| ~1720-1700 | Strong | C=O stretch (ester) |

| ~1600-1450 | Medium | C=C stretch (furan ring) |

| ~1380-1350 | Strong | B-O stretch |

| ~1250-1000 | Strong | C-O stretch (ester and furan) |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis via Boronation of Methyl Furan-2-carboxylate

A common method for the synthesis of aryl boronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate.

References

Commercial availability of (5-(Methoxycarbonyl)furan-2-YL)boronic acid

An In-depth Technical Guide to (5-(Methoxycarbonyl)furan-2-YL)boronic acid

This technical guide provides a comprehensive overview of this compound, a valuable building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its commercial availability, key technical specifications, safety and handling protocols, and its application in synthetic chemistry.

Introduction

This compound is a furan-based boronic acid derivative with the chemical formula C6H7BO5.[1][2][3] Its structure, featuring a furan ring substituted with a methoxycarbonyl group and a boronic acid moiety, makes it a versatile reagent in cross-coupling reactions. Boronic acids are widely recognized for their utility in the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules for pharmaceuticals and materials science.[4][5]

Commercial Availability

This compound is commercially available from several chemical suppliers in various quantities. The table below summarizes the offerings from a selection of vendors. Please note that pricing and availability are subject to change and it is recommended to inquire directly with the suppliers for the most current information.

| Supplier | Catalog Number | Purity | Available Quantities |

| AOBChem USA | 10838 | 95% | 250mg, 500mg, 1g, 5g, 10g, 25g, 100g[1] |

| BOC Sciences | 876189-20-7 | 95% | Inquiry required[] |

| Cenmed Enterprises | C007B-469484 | N/A | Inquiry required[7] |

| Dabos | A512873-1G | N/A | 1g[8] |

| Laibo Chem (via Orion Cientific) | N/A | N/A | 1g, 5g[9][10] |

| Sigma-Aldrich | BO9H961EEEC5 | N/A | Inquiry required[2] |

Technical Data

Key chemical and physical properties of this compound are summarized in the table below. This data is essential for experimental planning and execution.

| Property | Value | Source |

| CAS Number | 876189-20-7 | [1][2][3] |

| Molecular Formula | C6H7BO5 | [1][2][3] |

| Molecular Weight | 169.93 g/mol | [3] |

| IUPAC Name | (5-methoxycarbonylfuran-2-yl)boronic acid | [3][] |

| Purity | Typically ≥95% | [1][] |

| Appearance | N/A (Often a solid) | [1] |

| Boiling Point | 359.275°C at 760 mmHg | [] |

| Density | 1.356 g/cm³ | [] |

| Storage Temperature | 4-8°C | [1] |

Safety and Handling

Proper safety precautions are crucial when handling this compound. The following information is derived from available safety data sheets.

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash hands thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[11]

-

P302+P352: IF ON SKIN: Wash with plenty of water and soap.[12]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]

-

-

Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and protect from moisture.[1][11]

-

Incompatible Materials : Strong oxidizing agents.[12]

Applications in Drug Development and Organic Synthesis

The primary application of this compound is as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This reaction is a powerful tool for creating carbon-carbon bonds to synthesize biaryl compounds, which are common motifs in medicinally active molecules.[13] The furan scaffold itself is present in numerous natural products and pharmaceuticals.

The presence of the methoxycarbonyl group provides a site for further functionalization, potentially influencing the solubility and reactivity of the molecule.[4] Boronic acids and their derivatives are of growing interest in medicinal chemistry, with several boron-containing drugs approved for therapeutic use.[5][14]

Experimental Protocols: Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura coupling reaction using an aryl boronic acid like this compound. Specific conditions may need to be optimized for different substrates.

General Procedure for Suzuki Coupling: [13]

-

To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, 2-3 eq.).

-

The vessel is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) several times.

-

A suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is added via syringe.

-

The reaction mixture is heated with stirring (typically 80-100°C) and monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by a suitable method, such as column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key chemical process and a general workflow involving this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. aobchem.com [aobchem.com]

- 2. This compound | 876189-20-7 [sigmaaldrich.com]

- 3. This compound | C6H7BO5 | CID 12163655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy [5-(Methoxycarbonyl)-2-methylfuran-3-yl]boronic acid [smolecule.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cenmed.com [cenmed.com]

- 8. (5(METHOXYCARBONYL)FURAN2YL)BORONICAC 1G - A512873-1G [dabos.com]

- 9. This compound , Package: 5g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 10. This compound , Package: 1g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 11. fishersci.com [fishersci.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]

- 14. mdpi.com [mdpi.com]

The Reactivity of Furan Boronic Acids in Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Furan boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, enabling the construction of complex molecular architectures prevalent in pharmaceuticals, agrochemicals, and functional materials. The furan moiety, a five-membered aromatic heterocycle containing an oxygen atom, is a key structural motif in a vast array of biologically active compounds. The introduction of a boronic acid group onto the furan ring provides a versatile handle for a variety of powerful cross-coupling reactions, most notably the Suzuki-Miyaura and Chan-Lam couplings. This technical guide provides a comprehensive overview of the reactivity of furan boronic acids, detailing their applications in key organic transformations, factors influencing their reactivity and stability, and providing detailed experimental protocols for their use.

Core Reactivity and Applications

Furan boronic acids are primarily utilized as nucleophilic partners in transition metal-catalyzed cross-coupling reactions. Their reactivity is governed by the electronic nature of the furan ring and the position of the boronic acid substituent (typically at the 2- or 3-position). The oxygen atom in the furan ring acts as an electron-donating group, influencing the ring's aromaticity and nucleophilicity.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds, involving the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[1] Furan boronic acids are excellent substrates for this reaction, allowing for the direct and regioselective installation of the furan moiety onto various scaffolds.[2] This transformation is highly valued in drug discovery for the synthesis of complex heterocyclic compounds that can modulate biological activity.[2]

The general catalytic cycle for the Suzuki-Miyaura coupling of a furan boronic acid is depicted below. The cycle involves the oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the furan boronate (formed in situ from the boronic acid and a base), and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Chan-Lam Coupling

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically C-N and C-O bonds, through the copper-catalyzed reaction of a boronic acid with an amine or alcohol.[3] This reaction is particularly attractive as it can often be performed under mild conditions, open to the air, and tolerates a wide range of functional groups.[4] Furan boronic acids can be effectively employed in Chan-Lam couplings to synthesize N- and O-arylated furan derivatives, which are important scaffolds in medicinal chemistry.

The proposed mechanism for the Chan-Lam coupling involves the formation of a copper(II)-aryl complex, followed by coordination of the amine or alcohol and subsequent reductive elimination to afford the desired product.

Diels-Alder Reaction

Furan and its derivatives can also participate as dienes in Diels-Alder reactions, a powerful [4+2] cycloaddition for the formation of six-membered rings. The presence of a boronic acid group can influence the reactivity of the furan ring in these transformations.

Factors Influencing Reactivity and Stability

Several factors significantly impact the reactivity and stability of furan boronic acids in organic synthesis. Understanding and controlling these factors is crucial for achieving high yields and minimizing side reactions.

Protodeboronation

One of the most significant challenges encountered when using furan boronic acids is their propensity to undergo protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[5] This process leads to the formation of the corresponding furan and consumption of the boronic acid, thereby reducing the yield of the desired cross-coupling product. Protodeboronation is often catalyzed by the palladium catalyst and can be exacerbated by factors such as high temperatures, the presence of water, and the choice of base and ligands.[6][7][8]

Strategies to mitigate protodeboronation include:

-

Use of Bulky Phosphine Ligands: While counterintuitive, studies have shown that bulky phosphine ligands can in some cases promote palladium-catalyzed protodeboronation.[6][7][8] Careful selection of ligands is therefore critical.

-

Anhydrous Conditions: Minimizing the amount of water in the reaction mixture can help to suppress protodeboronation.[7]

-

Milder Bases: Employing weaker bases can sometimes reduce the rate of protodeboronation.

-

Use of Boronic Esters: Converting the furan boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can be an effective strategy to prevent premature decomposition.[5]

Substituent Effects

The electronic nature of substituents on both the furan boronic acid and the coupling partner can significantly influence the reaction outcome. Electron-donating groups on the furan ring generally increase its nucleophilicity and can enhance the rate of transmetalation in Suzuki-Miyaura couplings. Conversely, electron-withdrawing groups can decrease the reactivity of the furan boronic acid.

Comparative Reactivity of Furan-2-boronic Acid vs. Furan-3-boronic Acid

The position of the boronic acid group on the furan ring also affects its reactivity. Furan-2-boronic acid is generally more commonly used and, in some cases, may exhibit different reactivity profiles compared to furan-3-boronic acid due to the different electronic environment at the 2- and 3-positions of the furan ring.

Quantitative Data Summary

The following tables summarize quantitative data for the reactivity of furan boronic acids in key organic transformations.

Table 1: Suzuki-Miyaura Coupling of Furan Boronic Acids with Various Aryl Halides

| Furan Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) |

| Furan-2-boronic acid | 4-Iodoanisole | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 |

| Furan-2-boronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane | 88 |

| Furan-3-boronic acid | 1-Bromonaphthalene | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 92 |

| Furan-2-boronic acid | 2-Chloropyridine | XPhos Pd G3 | Cs₂CO₃ | t-BuOH | 78 |

Table 2: Chan-Lam Coupling of Furan Boronic Acids with Amines and Phenols

| Furan Boronic Acid | Amine/Phenol | Copper Source | Base/Additive | Solvent | Yield (%) |

| Furan-2-boronic acid | Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 75 |

| Furan-2-boronic acid | 4-Methoxyaniline | Cu(OAc)₂ | Et₃N | Toluene | 82 |

| Furan-3-boronic acid | Phenol | CuI | Cs₂CO₃ | DMF | 68 |

| Furan-3-boronic acid | 4-Nitrophenol | Cu(OAc)₂ | CH₃CN | 55 |

Table 3: Diels-Alder Reaction of Furan Boronic Acids with Dienophiles

| Furan Boronic Acid Derivative | Dienophile | Conditions | Product | Yield (%) |

| Furan-3-yl boronic acid | Maleic anhydride | Toluene, 110 °C, 24 h | Exo-adduct | 72 |

| Potassium (furan-3-yl)trifluoroborate | N-Phenylmaleimide | CH₂Cl₂, rt, 1 h | Exo-adduct | 95 |

Experimental Protocols

Synthesis of Furan-2-boronic Acid[9]

Materials:

-

2-Bromofuran

-

Tributyl borate

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (in hexanes)

-

10% Hydrochloric acid

-

Ethyl acetate

-

Dichloromethane

Procedure:

-

To a four-necked flask under a nitrogen atmosphere, add 2-bromofuran, tributyl borate, and anhydrous THF.

-

Cool the reaction mixture to -40 °C using an acetone/dry ice bath.

-

Slowly add n-butyllithium via a dropping funnel while maintaining the temperature at -40 °C.

-

After the addition is complete, stir the mixture at -40 °C for 1 hour.

-

Allow the reaction to warm to 0 °C naturally.

-

Hydrolyze the reaction by the slow addition of 10% hydrochloric acid until a white precipitate forms and the pH of the aqueous layer is approximately 2.0.

-

Separate the organic and aqueous layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., dichloromethane/hexanes) to afford furan-2-boronic acid as a white to off-white solid. A yield of 84.0% with a purity of 99.7% (by HPLC) has been reported.

General Procedure for Suzuki-Miyaura Coupling of a Furan Boronic Acid with an Aryl Halide

Materials:

-

Furan boronic acid (1.2 equivalents)

-

Aryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equivalents)

-

Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

-

To a flame-dried Schlenk flask, add the aryl halide, furan boronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

General Procedure for Chan-Lam Coupling of a Furan Boronic Acid with an Amine

Materials:

-

Furan boronic acid (1.5 equivalents)

-

Amine (1.0 equivalent)

-

Copper(II) acetate (10-20 mol%)

-

Pyridine (2.0 equivalents)

-

Dichloromethane

Procedure:

-

To a round-bottom flask, add the amine, copper(II) acetate, and pyridine in dichloromethane.

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add the furan boronic acid to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the N-arylated furan derivative.

Conclusion

Furan boronic acids are highly valuable and versatile reagents in organic synthesis, providing efficient access to a wide range of furan-containing compounds with significant potential in drug discovery and materials science. While their application can be hampered by challenges such as protodeboronation, a thorough understanding of the factors influencing their reactivity and the implementation of optimized reaction protocols can lead to high yields and successful synthetic outcomes. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of these important building blocks.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatility of Substituted Furan Boronic Acids: A Technical Guide to Their Applications

For Researchers, Scientists, and Drug Development Professionals

Substituted furan boronic acids have emerged as indispensable tools in modern organic synthesis and medicinal chemistry. Their unique structural and electronic properties, combined with the versatile reactivity of the boronic acid moiety, have led to their application in a wide array of fields, from the synthesis of life-saving pharmaceuticals to the development of advanced materials and sensitive analytical sensors. This technical guide provides an in-depth exploration of the potential applications of these valuable building blocks, complete with quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate understanding and implementation in a research and development setting.

Core Applications in Organic Synthesis

Substituted furan boronic acids are highly valued as versatile intermediates in the construction of complex molecular architectures. Their utility is most prominently showcased in palladium-catalyzed cross-coupling reactions, which enable the efficient formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation

The Suzuki-Miyaura coupling reaction stands as one of the most powerful and widely used methods for the formation of C(sp²)–C(sp²) bonds. Substituted furan boronic acids are excellent coupling partners in these reactions, allowing for the direct and regioselective introduction of the furan moiety into a diverse range of organic molecules.[1][2] This capability is of paramount importance in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1]

A noteworthy example is the use of (5-formylfuran-2-yl)boronic acid in the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of certain types of breast cancer.[3] The furan ring is a key structural component of this complex drug molecule, and the Suzuki-Miyaura coupling provides an efficient means for its incorporation.[3]

Table 1: Selected Examples of Suzuki-Miyaura Coupling with Substituted Furan Boronic Acids

| Furan Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Furanboronic acid | 4-Bromobenzonitrile | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 39 | [1] |

| 3-Furanboronic acid | 3-Bromopyrimidine | Pd(0) catalyst | Base | - | - | - | [4] |

| (5-Formylfuran-2-yl)boronic acid | Aryl Halide | Pd Catalyst | Base | - | - | - | [3] |

| 2-Furanboronic acid | 2-Chloropyridine | Na₂PdCl₄ / Ligand 5 | K₂CO₃ | n-Butanol/Water | 100 | >95 | [5] |

| 2-Furanboronic acid | 2-Chloro-4-picoline | Na₂PdCl₄ / Ligand 5 | K₂CO₃ | n-Butanol/Water | 100 | >95 | [5] |

Note: "-" indicates data not specified in the provided search results.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Chan-Lam Coupling: Forging Carbon-Heteroatom Bonds

Beyond C-C bond formation, substituted furan boronic acids are also valuable substrates in the Chan-Lam coupling reaction, a copper-catalyzed method for constructing carbon-heteroatom bonds.[6][7][8] This reaction allows for the formation of C-N, C-O, and C-S bonds by coupling boronic acids with amines, phenols, and thiols, respectively.[9] A significant advantage of the Chan-Lam coupling is that it often proceeds under mild conditions, frequently at room temperature and open to the air, making it an attractive alternative to other cross-coupling methods like the Buchwald-Hartwig amination.[7]

Applications in Drug Discovery and Medicinal Chemistry

The furan scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of biologically active compounds with diverse therapeutic properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[4][10] Substituted furan boronic acids serve as key building blocks for the synthesis of novel drug candidates, enabling the strategic incorporation of the furan moiety to enhance binding affinity, selectivity, and pharmacokinetic profiles.[10]

Enzyme Inhibition

Boronic acids are known to be effective inhibitors of various enzymes, particularly serine proteases.[11] The boron atom can form a stable, reversible covalent bond with the hydroxyl group of the active site serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis.[12] This mechanism has been successfully exploited in the design of potent and selective enzyme inhibitors. While specific examples of substituted furan boronic acids as enzyme inhibitors were not detailed in the search results, the general principle suggests a promising avenue for the design of novel furan-containing therapeutic agents.

Table 2: Inhibitory Activity of Boronic Acid Derivatives against Various Enzymes

| Boronic Acid Derivative | Target Enzyme | IC₅₀ | Reference |

| Phenylboronic acids | KPC-2, AmpC | 76% and 100% inhibition at 100 µM | [12] |

| Phenyl-, heteroaryl-, alkyl-, and alkenylboronic acids | Fatty Acid Amide Hydrolase (FAAH) | Nanomolar to low-micromolar range | [13] |

| para-Nonylphenylboronic acid | FAAH | 0.0091 µM | [13] |

| para-Nonylphenylboronic acid | Monoglyceride Lipase (MGL) | 7.9 µM | [13] |

Positron Emission Tomography (PET) Imaging

Boronic acid derivatives are also finding applications in the development of novel probes for Positron Emission Tomography (PET) imaging.[2][14][15] The ability to incorporate a positron-emitting isotope, such as fluorine-18, into a boronic acid-containing molecule allows for the non-invasive visualization and quantification of biological processes at the molecular level. For instance, boronate-caged probes have been designed to detect reactive oxygen species like hydrogen peroxide.[16] While the search results did not provide specific examples of furan boronic acids in PET imaging, the development of boramino acid PET tracers for brain tumor diagnosis highlights the potential of this class of compounds in advanced medical imaging.[15]

Advanced Materials Science

The unique electronic properties of the furan ring make substituted furan boronic acids attractive building blocks for the synthesis of advanced organic materials.[1][2]

Organic Light-Emitting Diodes (OLEDs)

In the field of organic electronics, furan-containing compounds are utilized in the construction of materials for Organic Light-Emitting Diodes (OLEDs). The incorporation of furan moieties can influence the charge transport properties and emission spectra of the resulting materials.[1][2] Dibenzofuran-4-boronic acid, for example, is a key intermediate in the synthesis of advanced OLED materials, where it can be incorporated into emissive layers, host materials, and charge-transporting layers.[1] The introduction of boron atoms into nanographene structures has been shown to shift the fluorescence color into the desirable blue spectral range and improve electron transport capabilities.[17]

Table 3: Performance of OLEDs Incorporating Boron-Containing Emitters

| Emitter Type | Power Efficiency (lm W⁻¹) | External Quantum Efficiency (%) | Half-lifetime (hours) | Reference |

| Four-coordinate boron compounds | 58.4 | 18 | > 12,000 | [18] |

Polymer Synthesis

Substituted furan boronic acids can also be polymerized to create novel materials with unique properties. Furan-containing polymers are being explored for a variety of applications, and the boronic acid functionality can be used to introduce specific functionalities or to create cross-linked networks.[19][20][21][22][23] For example, boronic acid-containing polymers are well-known for their saccharide-responsive properties, which are utilized in glucose sensors and for controlled drug release.[20]

Sensor Technology

A significant and rapidly growing application of substituted furan boronic acids is in the development of chemical and biological sensors. The ability of the boronic acid group to reversibly bind with 1,2- and 1,3-diols forms the basis for the detection of a wide range of biologically important molecules, most notably saccharides.[24][25][26][27][28]

Fluorescent Sensors for Saccharides and Other Biomolecules

Fluorescent sensors based on substituted furan boronic acids have been designed to detect saccharides through changes in their fluorescence emission upon binding.[24][25][26][27] The binding of a diol to the boronic acid alters the electronic properties of the molecule, leading to a measurable change in fluorescence intensity or wavelength. This principle has been applied to the development of sensors for glucose, which is of great interest for the management of diabetes.[24] Beyond saccharides, furan boronic acid-based fluorescent sensors have also been developed for the selective detection of other important biomolecules, such as L-lysine.[29]

References

- 1. nbinno.com [nbinno.com]

- 2. [(18)F]-Organotrifluoroborates as Radioprosthetic Groups for PET Imaging: From Design Principles to Preclinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijabbr.com [ijabbr.com]

- 5. benchchem.com [benchchem.com]

- 6. Chan-Lam Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. benchchem.com [benchchem.com]

- 10. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 11. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Discovery of boronic acids as novel and potent inhibitors of fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A bis-boron boramino acid PET tracer for brain tumor diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A boronate-caged [¹⁸F]FLT probe for hydrogen peroxide detection using positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New boron compounds for organic light-emitting diodes (OLEDs) [nachrichten.idw-online.de]

- 18. Stable Boron Emitters for OLEDs - ChemistryViews [chemistryviews.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and polymerization of boronic acid containing monomers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. | Semantic Scholar [semanticscholar.org]

- 23. Furan Polymers: State of the Art and Perspectives [ouci.dntb.gov.ua]

- 24. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]